molecular formula C₄₄H₆₀N₄O₁₀ B1140550 25-O-Deacetyl Rifabutin CAS No. 100324-63-8

25-O-Deacetyl Rifabutin

Cat. No. B1140550
M. Wt: 804.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “25-O-Deacetyl Rifabutin” and its analogs involves complex chemical reactions, starting from Rifamicin S. For instance, the protected intermediate (11R)-25-O-deacetyl-11-deoxo-11-hydroxy-21,23-O-isopropylidenerifamycin S has been synthesized from rifamicin S, highlighting the potential for creating new rifamicin-S derivatives modified at C(11) and/or C(25) (Bartolucci et al., 1990).

Molecular Structure Analysis

The molecular structure of “25-O-Deacetyl Rifabutin” is characterized by the removal of an acetyl group at the 25th position. This structural modification impacts the molecule's physical and chemical properties, influencing its reactivity and interaction with biological systems. The crystal structure of related compounds has been studied to understand the implications of such modifications on the molecule's behavior and potential as a therapeutic agent.

Chemical Reactions and Properties

“25-O-Deacetyl Rifabutin” undergoes various chemical reactions, including deacetylation, which is mainly catalyzed by esterases in human liver microsomes. The deacetylation process results in the formation of 25-deacetylrifamycins, with human arylacetamide deacetylase (AADAC) identified as responsible for this activity. This enzymatic reaction is crucial for the drug's metabolism and its pharmacological effects (Nakajima et al., 2011).

Scientific Research Applications

  • Deacetylation by Human Arylacetamide Deacetylase : Human arylacetamide deacetylase (AADAC) efficiently deacetylates rifamycins, including Rifabutin, to form 25-deacetylrifamycins. These metabolites exhibit lesser cytotoxicity and potency to transactivate CYP3A4 compared to the parent drugs, impacting drug metabolism and hepatotoxicity (Nakajima et al., 2011).

  • Biotransformation and Drug Interactions : Rifabutin is metabolized in human liver and enterocyte microsomes to 25-O-Deacetyl Rifabutin and other metabolites. This study also investigates drug interactions with macrolides and antifungal agents, revealing their inhibition of CYP-mediated metabolism of Rifabutin (Iatsimirskaia et al., 1997).

  • Metabolism by Human Liver Esterases : This research identifies that Rifabutin and Rifampin are deacetylated to their main metabolites by B-esterases in human liver microsomes, with deacetylation not significantly affected by certain esterase inhibitors (Jamis-Dow et al., 1997).

  • Urinary Metabolites in Human Volunteers : This study identifies the main urinary metabolite of Rifabutin in humans as 25-O-Deacetyl Rifabutin, along with other oxidized and deacetylated derivatives (Cocchiara et al., 1989).

  • Disposition and Metabolic Pathway in Animals and Humans : This research provides insight into the absorption, disposition, and metabolic pathway of 14C-Rifabutin, identifying 25-O-Deacetyl Rifabutin as a significant metabolite in both rats and humans (Battaglia et al., 1990).

Safety And Hazards

When handling 25-O-Deacetyl Rifabutin, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition4.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 25-O-Deacetyl Rifabutin in the sources I have access to.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific medical or scientific information.


properties

IUPAC Name

(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,46,49-53H,16-19H2,1-11H3/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIPPWHISSKVGV-YJFZWFQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136240573

Citations

For This Compound
20
Citations
I Utkin, T Koudriakova, T Thompson, C Cottrell… - Drug metabolism and …, 1997 - ASPET
… metabolites were identified as 25-O-deacetyl-rifabutin and 31-… identified in this study as 25-O-deacetyl-rifabutin, 31-hydroxy-… 20-Hydroxy-rifabutin and 25-O-deacetyl-rifabutin seem to be …
Number of citations: 20 dmd.aspetjournals.org
G Cocchiara, M Strolin Benedetti, GP Vicario… - Xenobiotica, 1989 - Taylor & Francis
… Unchanged drug, 25-O-deacetyl rifabutin and four other metabolites were identifed in human urine. 25-O-Deacetyl rifabutin was the main urinary metabolite, other metabolites were …
Number of citations: 39 www.tandfonline.com
R Battaglia, E Pianezzola, G Salgarollo… - Journal of …, 1990 - academic.oup.com
… 25-O-deacetyl rifabutin was detected only in rat and man. Polar metabolites were also … The main known metabolite in all animal species was 31-OH rifabutin; 25-O-deacetyl rifabutin was …
Number of citations: 42 academic.oup.com
R Battaglia, G Salgarollo, G Zini… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… Metabolites 31-OH rifabutin and 25-O-deacetyl rifabutin amounted to 4.3 and 1.6% of the dose, … The retention times of rifabutin and the two available metabolites 25-O-deacetyl rifabutin …
Number of citations: 13 journals.asm.org
PK Narang, RC Lewis… - Clinical Pharmacology & …, 1992 - Wiley Online Library
… rifabutin and its active metabolite, 25‐O‐deacetyl‐rifabutin, quantitated by a validated HPLC … The corresponding AUC(0‐∞) values for the equiactive metabolite 25‐O‐deacetyl‐rifabutin, …
Number of citations: 54 ascpt.onlinelibrary.wiley.com
NT Lan, NT Thu, A Barrail-Tran, NH Duc, NN Lan… - 2014 - core.ac.uk
… Pharmacokinetic parameters of rifabutin and 25-O deacetyl rifabutin are compared in Table 3. Morning predose trough (C0) concentrations were higher when rifabutin was administered …
Number of citations: 0 core.ac.uk
M Breda, E Pianezzola, MS Benedetti… - Drug metabolism and …, 1992 - degruyter.com
… The plasma concentrations of rifabutin and 25-O-deacetylrifabutin observed 24 h after the first, fifth, sixth and seventh dose of rifabutin are shown in Table 3. …
Number of citations: 17 www.degruyter.com
NTN Lan, NTN Thu, A Barrail-Tran, NH Duc, NN Lan… - PLoS …, 2014 - journals.plos.org
… Pharmacokinetic parameters of rifabutin and 25-O deacetyl rifabutin are compared in Table 3. Morning pre-dose trough (C0) concentrations were higher when rifabutin was …
Number of citations: 47 journals.plos.org
J Frumin, N Yunker - Journal of Pharmacy Technology, 2012 - journals.sagepub.com
… CYP3A is also responsible for catalyzing the oxidation of 25-O-deacetyl-rifabutin, which is … Cmax of the 25-O-deacetylrifabutin metabolite was significantly increased 3.6-fold with …
Number of citations: 1 journals.sagepub.com
MS Benedetti, E Pianezzola… - Journal of …, 1995 - academic.oup.com
… In the present study, 25-O-deacetyl rifabutin was not detected in plasma at the dosage studied: similar results were previously observed in the plasma of rabbits and monkeys, which …
Number of citations: 5 academic.oup.com

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